molecular formula C24H17N3O B2379139 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide CAS No. 313403-50-8

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide

Cat. No.: B2379139
CAS No.: 313403-50-8
M. Wt: 363.42
InChI Key: MAPZOKWUCJDCEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-1-naphthamide is a synthetic organic compound featuring a benzimidazole core linked to a naphthamide group via a phenyl bridge. This molecular architecture is of significant interest in medicinal chemistry and chemical biology research. Benzimidazole derivatives are recognized as privileged scaffolds in drug discovery due to their diverse biological activities. Compounds with this core structure have been extensively investigated as potential inhibitors for various enzymes, such as peptidyl arginine deiminases (PADs) which are targets in autoimmune diseases and cancer, as well as 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), a target explored in Alzheimer's disease research . The naphthalene moiety can enhance binding affinity through hydrophobic interactions and π-stacking with biological targets. Researchers value this compound for developing novel therapeutic agents and as a chemical probe for studying disease mechanisms. It is also a candidate for material science applications, including the development of organic optoelectronic materials and nonlinear optical (NLO) materials, given that similar benzimidazole derivatives exhibit large Stokes shifts and interesting electronic properties . This product is provided for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O/c28-24(18-12-7-9-16-8-1-2-10-17(16)18)27-20-13-4-3-11-19(20)23-25-21-14-5-6-15-22(21)26-23/h1-15H,(H,25,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPZOKWUCJDCEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide typically involves the condensation of 2-(1H-benzo[d]imidazol-2-yl)aniline with 1-naphthoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising results in antimicrobial applications. Benzimidazole derivatives, including N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide, are known for their ability to inhibit bacterial growth. Studies indicate that compounds with a benzimidazole structure can effectively target resistant strains of bacteria by disrupting nucleic acid and protein synthesis, making them potential candidates for treating drug-resistant infections .

Case Study: Antibacterial Screening

A study evaluated the antimicrobial efficacy of various benzimidazole derivatives against Gram-positive and Gram-negative bacteria. The synthesized compounds were tested using the tube dilution method, revealing significant activity against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MIC) as low as 1.27 µM .

Anticancer Properties

This compound has also been investigated for its anticancer properties. The structural similarities between benzimidazole derivatives and purine nucleotides make them suitable for targeting cancer cell proliferation.

Case Study: Anticancer Evaluation

In vitro studies have demonstrated that certain derivatives exhibit potent activity against human colorectal carcinoma cell lines (HCT116). For instance, compounds derived from benzimidazole showed IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil (5-FU), indicating their potential as effective anticancer agents .

CompoundIC50 (µM)Target Cell Line
N95.85HCT116
N184.53HCT116
5-FU9.99HCT116 (standard control)

Other Therapeutic Applications

Beyond antimicrobial and anticancer activities, this compound may have additional therapeutic applications:

  • Antifungal Activity : Certain derivatives have shown moderate antifungal effects against strains like Candida albicans and Aspergillus niger, with MIC values around 64 µg/mL .
  • Antitubercular Activity : Some studies have reported the effectiveness of similar compounds against Mycobacterium tuberculosis, highlighting their potential in tuberculosis treatment .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound involve:

  • Inhibition of key enzymes involved in nucleic acid synthesis.
  • Disruption of cellular processes in microbial pathogens and cancer cells.

These mechanisms are supported by molecular docking studies, which provide insights into how these compounds interact at a molecular level with biological targets .

Mechanism of Action

The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide involves its interaction with biological targets such as DNA and proteins. The benzimidazole moiety can intercalate into the DNA helix, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit enzymes involved in cell proliferation, making it a potential anticancer agent . The naphthamide group enhances the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and biological differences between N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide and related compounds:

Compound Name Structural Features Biological Activity Key Findings
This compound Benzimidazole-phenyl + naphthamide Presumed tubulin inhibition (based on cinnamide analogs) Structural similarity to tubulin-targeting cinnamides suggests anticancer potential .
W1 (3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide) Benzimidazole-thioacetamido + nitrobenzamide Antimicrobial, anticancer Exhibited IC₅₀ values of 8.2–12.4 µM against MCF-7 and HeLa cell lines .
6a (2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide) Triazole + naphthalenyloxy + acetamide Not explicitly stated; triazole motifs often correlate with antimicrobial activity IR peaks at 1671 cm⁻¹ (C=O) and 1254 cm⁻¹ (C–O) confirm acetamide linkage .
Substituted N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)cinnamides Benzimidazole-phenyl + cinnamide Tubulin polymerization inhibition (IC₅₀: 0.89–4.2 µM) Superior cytotoxicity to colchicine in MCF-7 and A549 cells .
(E)-N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-styrylaniline Benzimidazole-phenyl + styrylaniline Anti-proliferative Demonstrated 70–80% growth inhibition in leukemia models at 10 µM .
N-((1H-Benzo[d]imidazol-2-yl)methyl)-5-phenyl-1,3,4-thiadiazol-2-amine Benzimidazole + thiadiazole Antimicrobial (Gram-positive bacteria) MIC values of 8–16 µg/mL against S. aureus .

Key Structural Determinants of Activity

  • Benzimidazole Core : Essential for binding to tubulin or DNA, as seen in cinnamide and styryl derivatives . Modifications to the phenyl ring (e.g., nitro groups in W1) enhance cytotoxicity but may increase toxicity .
  • Naphthamide vs. Cinnamide : The naphthamide’s extended aromatic system may improve stacking interactions with tubulin compared to cinnamide’s α,β-unsaturated carbonyl .
  • Triazole and Thiadiazole Moieties : These heterocycles (e.g., in compounds 6a and thiadiazole derivatives) enhance hydrogen bonding and metabolic stability, favoring antimicrobial activity .

Biological Activity

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide is a synthetic compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, synthesis methods, and applications based on diverse sources.

Chemical Structure and Properties

This compound is characterized by a unique structure that combines a benzimidazole moiety and a naphthamide group. Its molecular formula is C25H19N3OC_{25}H_{19}N_{3}O with a molecular weight of approximately 414.5 g/mol. The structural features include:

  • Benzimidazole Ring : Known for various biological activities including antimicrobial and anticancer properties.
  • Naphthamide Group : Enhances the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing benzimidazole structures often exhibit significant antimicrobial properties. This compound may interact with bacterial cell walls or inhibit essential enzymes, leading to bacterial death. Preliminary studies suggest its effectiveness against various pathogens, although specific data on this compound's antimicrobial spectrum is limited.

Anticancer Potential

The presence of both the benzimidazole and naphthamide groups in this compound may confer synergistic effects that enhance its anticancer activity. Compounds with similar structures have been reported to influence pathways related to cell proliferation and apoptosis. For instance, derivatives of benzimidazole have shown promise as inhibitors of cancer cell growth in vitro .

Enzyme Inhibition

Recent studies have highlighted the potential of benzimidazole derivatives as enzyme inhibitors. For example, compounds similar to this compound have been identified as effective α-glucosidase inhibitors, which could be beneficial in managing diabetes . The mechanism of action typically involves non-competitive inhibition, as confirmed by fluorescence quenching experiments and kinetic studies.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Palladium-Catalyzed Amination : This method allows for the formation of the amide bond between the benzimidazole derivative and naphthalene core.
  • Amide Coupling Reactions : Utilizing coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can facilitate the reaction between carboxylic acids and amines.

Research Findings

A comparative analysis of similar compounds reveals insights into their biological activities:

Compound NameStructure FeaturesBiological Activity
1H-benzimidazoleContains only benzimidazole ringAntimicrobial properties
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)carbamateContains carbamate linkageAnticancer activity
6-(1H-benzo[d]imidazol-2-yl)-naphthamideSimilar naphthamide structure but different substitutionPotentially similar biological effects

The structural complexity of this compound may enhance its specificity towards biological targets compared to simpler analogs.

Case Studies

Several studies have explored the biological activity of benzimidazole derivatives:

  • Antidiabetic Activity : A study identified compounds with a benzimidazole core that exhibited significant hypoglycemic effects in vivo, comparable to established medications like acarbose .
  • Anticancer Efficacy : Research on related compounds demonstrated their ability to induce apoptosis in cancer cell lines, suggesting that this compound could similarly impact cancer treatment strategies.

Q & A

Q. What are the standard synthetic routes for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide?

The compound is typically synthesized via 1,3-dipolar cycloaddition or amide coupling . For example:

  • Step 1 : React 2-(1H-benzo[d]imidazol-2-yl)aniline with 1-naphthoyl chloride in anhydrous DMF under inert atmosphere (N₂/Ar) .
  • Step 2 : Optimize yields (70–85%) using Cu(OAc)₂ as a catalyst in tert-butanol/water (3:1) at 60°C for 6–8 hours .
  • Purification : Recrystallize from ethanol or ethyl acetate/hexane mixtures .

Q. How is the compound characterized to confirm structural integrity?

  • IR spectroscopy : Key peaks include C=O stretch (~1670 cm⁻¹), N–H bend (~3300 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .
  • NMR : Look for δ 10.7–11.2 ppm (amide NH), δ 7.2–8.5 ppm (aromatic protons), and δ 5.3–5.5 ppm (triazole CH₂) in DMSO-d₆ .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .

Q. What solvents and catalysts are optimal for its synthesis?

  • Solvents : Polar aprotic solvents (DMF, DMSO) for coupling; tert-butanol/water for cycloaddition .
  • Catalysts : Cu(OAc)₂ (10 mol%) for cycloaddition; HOBt/EDC for amide bond formation .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR or IR) be resolved during characterization?

  • Contradictions : Overlapping aromatic signals or solvent-induced shifts (e.g., DMSO vs. CDCl₃).
  • Solutions : Use 2D NMR (COSY, HSQC) to assign protons/carbons or computational modeling (DFT) to predict spectra .
  • Example: Ambiguities in triazole proton shifts (δ 8.3–8.4 ppm) were resolved via NOESY in .

Q. What methodologies are recommended to study its potential kinase inhibition?

  • In vitro assays :
    • Kinase inhibition profiling : Use ADP-Glo™ assay with recombinant kinases (e.g., EGFR, VEGFR) .
    • IC₅₀ determination : Dose-response curves (0.1–100 μM) in cancer cell lines (e.g., MCF-7, HeLa) .
  • In silico : Molecular docking (AutoDock Vina) to predict binding to ATP pockets .

Q. How can reaction conditions be optimized to minimize byproducts (e.g., sulfonamide impurities)?

  • Design of Experiments (DoE) : Vary temperature (50–80°C), solvent ratio (tert-butanol:H₂O from 2:1 to 4:1), and catalyst loading (5–15 mol%) .
  • Monitoring : Track intermediates via TLC (hexane:EtOAc 7:3) or HPLC (C18 column, acetonitrile/water gradient) .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Substituent variation : Modify the naphthamide group (e.g., 2-naphthoyl vs. 1-naphthoyl) or benzimidazole substituents (NO₂, OCH₃) .
  • Biological testing : Compare IC₅₀ values against parent compound in cytotoxicity assays .

Q. How can crystallization challenges (e.g., low yield or impurities) be addressed?

  • Solvent screening : Test ethanol, acetonitrile, or dichloromethane/hexane mixtures .
  • Seeding : Add microcrystals of pure compound to induce nucleation .

Methodological Challenges & Solutions

Q. How to reconcile discrepancies between in vitro and in vivo efficacy data?

  • Potential causes : Poor bioavailability or metabolic instability.
  • Solutions :
    • Pharmacokinetic (PK) studies : Measure plasma half-life (t₁/₂) and Cₘₐₓ in rodent models .
    • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility .

Q. What computational tools are suitable for predicting its optoelectronic properties?

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to estimate HOMO-LUMO gaps (~4.2 eV) .
  • Molecular dynamics : Simulate π-π stacking interactions with aromatic residues .

Q. How to validate its off-target effects in biological assays?

  • Proteome profiling : Use KINOMEscan® or thermal shift assays to identify non-kinase targets .
  • CRISPR screening : Knock out suspected off-target genes and reassess activity .

Emerging Research Directions

Q. Can this compound be repurposed for non-pharmacological applications (e.g., materials science)?

  • Hypothesis : Benzimidazole-naphthamide hybrids may exhibit luminescence or charge-transfer properties .
  • Methods :
    • UV-vis spectroscopy (λₐᵦₛ 270–320 nm) .
    • Cyclic voltammetry to measure redox potentials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.